molecular formula C99H167N19O30S B10860936 Macrophage-activating lipopeptide-2 CAS No. 250718-44-6

Macrophage-activating lipopeptide-2

Cat. No.: B10860936
CAS No.: 250718-44-6
M. Wt: 2135.6 g/mol
InChI Key: DMWMUMWKGKGSNW-OPMCLZTFSA-N
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Description

Macrophage-activating lipopeptide-2 is a synthetic lipopeptide derived from Mycoplasma fermentans It is known for its potent immunostimulatory properties, particularly in activating macrophages and other immune cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Macrophage-activating lipopeptide-2 is synthesized through a series of chemical reactions involving the coupling of lipid chains to a peptide backbone. The synthesis typically involves the following steps:

    Lipid Chain Attachment: The lipid chains are attached to the peptide backbone through ester or amide bonds. This step requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain, with each addition being facilitated by coupling reagents.

    Purification: The synthesized lipopeptide is purified using high-performance liquid chromatography to remove any impurities and ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale synthesis may also involve the use of automated peptide synthesizers and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Macrophage-activating lipopeptide-2 undergoes various chemical reactions, including:

    Oxidation: The lipid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.

    Reduction: The peptide backbone can be reduced under specific conditions, altering its structure and function.

    Substitution: The lipid chains can be substituted with other functional groups, modifying the properties of the lipopeptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the peptide backbone.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the peptide backbone. These reactions are carried out under controlled conditions to ensure selective reduction.

    Substitution: Substitution reactions involve the use of reagents such as alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include oxidized lipid chains, reduced peptide backbones, and substituted lipopeptides with modified properties.

Scientific Research Applications

Macrophage-activating lipopeptide-2 has a wide range of scientific research applications, including:

Mechanism of Action

Macrophage-activating lipopeptide-2 exerts its effects by activating toll-like receptor 2 and toll-like receptor 6 on the surface of immune cells. This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Macrophage-activating lipopeptide-2 is unique in its ability to activate both toll-like receptor 2 and toll-like receptor 6, whereas other similar compounds may only activate one of these receptors. Some similar compounds include:

    Pam3CSK4: This lipopeptide activates toll-like receptor 2 and toll-like receptor 1 but not toll-like receptor 6.

    FSL-1: This lipopeptide activates toll-like receptor 2 and toll-like receptor 6, similar to this compound.

    Lipopeptide-1: This compound activates toll-like receptor 2 and has been investigated for its potential as an immunotherapeutic agent.

This compound stands out due to its potent immunostimulatory properties and its ability to activate multiple toll-like receptors, making it a valuable tool in immunotherapy and vaccine development.

Properties

CAS No.

250718-44-6

Molecular Formula

C99H167N19O30S

Molecular Weight

2135.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C99H167N19O30S/c1-5-8-10-12-14-16-18-20-22-24-26-28-33-43-84(131)147-59-64(148-85(132)44-34-29-27-25-23-21-19-17-15-13-11-9-6-2)60-149-61-65(102)87(133)106-56-80(124)107-71(52-77(103)121)92(138)113-72(53-78(104)122)93(139)115-74(55-83(129)130)94(140)110-68(46-48-82(127)128)90(136)116-75(57-119)96(142)114-73(54-79(105)123)95(141)118-86(62(4)7-3)98(144)117-76(58-120)97(143)112-70(51-63-39-31-30-32-40-63)91(137)108-66(41-35-37-49-100)88(134)109-67(45-47-81(125)126)89(135)111-69(99(145)146)42-36-38-50-101/h30-32,39-40,62,64-76,86,119-120H,5-29,33-38,41-61,100-102H2,1-4H3,(H2,103,121)(H2,104,122)(H2,105,123)(H,106,133)(H,107,124)(H,108,137)(H,109,134)(H,110,140)(H,111,135)(H,112,143)(H,113,138)(H,114,142)(H,115,139)(H,116,136)(H,117,144)(H,118,141)(H,125,126)(H,127,128)(H,129,130)(H,145,146)/t62-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,86-/m0/s1

InChI Key

DMWMUMWKGKGSNW-OPMCLZTFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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